molecular formula C₂₇H₃₉D₇O₂ B1150764 7α-Hydroxy Cholesterol-d7 (major)

7α-Hydroxy Cholesterol-d7 (major)

Cat. No.: B1150764
M. Wt: 409.7
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Description

Significance of Stable Isotopes in Metabolic Tracing and Quantification

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive variants of elements that contain extra neutrons. youtube.com Their identical chemical behavior to their more common, lighter counterparts allows them to be seamlessly incorporated into metabolic pathways without altering the biological processes under investigation. youtube.com This characteristic makes them ideal tracers for elucidating the intricate networks of metabolic reactions within a cell or a whole organism. nih.govfrontiersin.org

The use of stable isotope tracers, followed by analysis with techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, enables researchers to track the fate of specific atoms through various metabolic conversions. nih.gov This methodology, known as metabolic flux analysis, provides a dynamic view of cellular metabolism that static measurements of metabolite concentrations alone cannot offer. nih.gov In the context of quantification, stable isotope-labeled compounds, such as 7α-Hydroxy Cholesterol-d7, serve as ideal internal standards in mass spectrometry-based assays. caymanchem.com By adding a known amount of the deuterated standard to a biological sample, researchers can accurately determine the concentration of the corresponding unlabeled (endogenous) compound, correcting for any sample loss or variability during extraction and analysis. nih.govnih.gov

Overview of Deuterated Oxysterols as Research Probes

Oxysterols, which are oxidized derivatives of cholesterol, play critical roles in numerous physiological and pathological processes, including cholesterol homeostasis, inflammation, and cell signaling. nih.govmedchemexpress.com Deuterated oxysterols, a specific class of stable isotope-labeled compounds, have become invaluable probes for studying the multifaceted roles of their endogenous counterparts. sigmaaldrich.com

The introduction of deuterium atoms into an oxysterol molecule increases its mass, allowing it to be distinguished from the naturally occurring, unlabeled oxysterol by mass spectrometry. nih.gov This mass difference is the cornerstone of their application as internal standards for precise and accurate quantification of endogenous oxysterols in various biological matrices, such as plasma, tissues, and cells. nih.govnih.gov Furthermore, deuterated oxysterols can be used in metabolic studies to trace the conversion of specific oxysterols into other metabolites, providing insights into their metabolic pathways and turnover rates.

Rationale for Utilizing 7α-Hydroxy Cholesterol-d7 in Specific Research Contexts

7α-Hydroxycholesterol is a pivotal intermediate in the "classic" or "neutral" pathway of bile acid synthesis, the primary mechanism for cholesterol catabolism in the liver. nih.govwikipedia.orgresearchgate.net The formation of 7α-hydroxycholesterol from cholesterol, a reaction catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1), is the rate-limiting step in this pathway. wikipedia.orgnih.gov Given its central role, the accurate measurement of 7α-hydroxycholesterol levels is crucial for understanding bile acid metabolism and its dysregulation in various liver diseases.

This is where 7α-Hydroxy Cholesterol-d7 proves to be an essential research tool. Its primary application is as an internal standard for the quantification of endogenous 7α-hydroxycholesterol using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comscientificlabs.co.uk The use of a deuterated internal standard is considered the gold standard for quantitative mass spectrometry as it closely mimics the behavior of the analyte of interest during sample preparation and analysis, thereby ensuring high accuracy and precision. nih.gov

For instance, in studies investigating the impact of certain drugs or genetic modifications on bile acid synthesis, 7α-Hydroxy Cholesterol-d7 enables researchers to precisely measure changes in the flux through the classic pathway by quantifying the levels of its key intermediate. caymanchem.com It may also be used in the synthesis of other deuterated compounds, such as d4-7α-hydroxy-3-oxo-4-cholestenoic acid (d4-7-HOCA), further expanding its utility in metabolic research. scientificlabs.co.uk

Interactive Data Table: Properties of 7α-Hydroxy Cholesterol-d7

PropertyValue
Chemical Formula C27H39D7O2
Synonym 7α-hydroxycholesterol-d7
Application Internal standard for GC- or LC-MS quantification of 7α-hydroxy cholesterol

Properties

Molecular Formula

C₂₇H₃₉D₇O₂

Molecular Weight

409.7

Synonyms

(3β,7α)-Cholest-5-ene-3,7-diol-d7;  7α-Hydroxycholest-5-en-3βol-d7; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for 7α Hydroxy Cholesterol D7

Chemical Synthesis Approaches for Stereospecific Deuteration

The generation of 7α-Hydroxy Cholesterol-d7 is not a single reaction but a multi-step synthetic pathway. The most common and efficient strategy involves starting with a cholesterol precursor that already contains the deuterium (B1214612) labels in the desired positions. Specifically, the deuterium atoms are typically located on the terminal carbons of the cholesterol side chain.

One established route begins with 25,26,26,26,27,27,27-d7-labeled cholesterol. This starting material, which is commercially available from specialty chemical suppliers, ensures the seven deuterium atoms are positioned on the iso-octyl side chain. The subsequent and most critical step is the introduction of a hydroxyl group at the 7α-position of the steroid nucleus. This hydroxylation must be stereospecific, meaning it exclusively targets the alpha-face of the molecule.

This stereospecificity can be achieved through several methods:

Enzymatic Oxidation : A highly specific method involves the use of enzymes that naturally hydroxylate cholesterol at the 7α position. For instance, cholesterol 7α-hydroxylase (CYP7A1) is the enzyme responsible for this conversion in the primary bile acid synthesis pathway. wikipedia.orgnih.gov In a laboratory setting, other microbial enzymes, such as cholesterol oxidase from Cellulomonas species, can be utilized to perform specific oxidations on the sterol ring, which can then be followed by stereoselective reductions to yield the desired 7α-hydroxy product. nih.gov

Chemical Synthesis : Non-enzymatic chemical synthesis often involves protecting the 3β-hydroxyl group and the double bond at C5-C6, followed by allylic oxidation at the C7 position. Subsequent stereoselective reduction of the resulting 7-keto intermediate can yield the 7α-hydroxy configuration. nih.govnih.gov The choice of reducing agent is critical to ensure the correct stereochemistry.

Isotopic Purity and Positional Specificity Considerations

For 7α-Hydroxy Cholesterol-d7 to be effective as an internal standard or tracer, its isotopic purity and the precise location of the deuterium atoms must be rigorously confirmed. rsc.orgsigmaaldrich.com Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, seven). High isotopic enrichment is crucial for minimizing interference from naturally occurring isotopes and ensuring accurate quantification. rsc.org

Analytical techniques are essential for verifying these parameters:

High-Resolution Mass Spectrometry (HR-MS) : This is the primary technique for determining isotopic enrichment. By analyzing the molecular ion cluster, scientists can measure the relative abundance of the unlabeled compound (M+0) and its deuterated isotopologues (M+1 through M+7). nih.gov A high-purity sample of 7α-Hydroxy Cholesterol-d7 will show a dominant peak at M+7. For example, in an isotope dilution-mass spectrometry assay, specific fragments of the labeled and unlabeled compounds are monitored; for a related d7-labeled sterol, ions at m/z 463 (deuterated) and m/z 456 (unlabeled) were used to determine the ratio between the two species. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : While MS confirms the level of deuteration, NMR spectroscopy is used to confirm the position of the labels. The absence of signals in the ¹H NMR spectrum at the positions where deuterium has been substituted, coupled with the corresponding signals in the ²H NMR spectrum, provides definitive proof of positional specificity. rsc.org

The combination of these methods ensures that the synthesized 7α-Hydroxy Cholesterol-d7 has the correct mass, isotopic distribution, and structural integrity required for demanding research applications. rsc.org

Table 1: Analytical Techniques for Characterization of 7α-Hydroxy Cholesterol-d7

TechniquePurposeKey Findings
High-Resolution Mass Spectrometry (HR-MS) Determines isotopic enrichment and purity by measuring the relative abundance of isotopologues.Confirms a high percentage of the M+7 ion, indicating successful deuteration. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Used in isotope dilution methods to quantify the analyte by comparing the signal of the labeled standard to the unlabeled endogenous compound.Enables accurate quantification by monitoring specific mass fragments for both labeled and unlabeled versions. nih.govscientificlabs.co.uk
Nuclear Magnetic Resonance (¹H-NMR, ²H-NMR) Verifies the precise location of the deuterium atoms on the cholesterol molecule.Confirms the structural integrity and positional specificity of the isotopic labels. rsc.org
Thin-Layer Chromatography (TLC) Assesses the overall chemical purity of the compound.Commercial preparations often report a purity of >99% by TLC. sigmaaldrich.com

Scale-Up and Industrial Production for Research Applications

The production of 7α-Hydroxy Cholesterol-d7 is typically limited to small, specialized batches for research purposes rather than large-scale industrial manufacturing. The complexity and cost of the multi-step synthesis present significant challenges for scale-up. Each step, from the synthesis of the deuterated cholesterol precursor to the final stereospecific hydroxylation and purification, requires careful optimization and quality control.

Two primary approaches can be considered for production:

Chemical Synthesis Scale-Up : Scaling up multi-step organic synthesis of complex molecules like steroids is inherently difficult. Challenges include managing reaction conditions (temperature, pressure), handling potentially hazardous reagents, and developing efficient purification protocols (such as chromatography) that can handle larger volumes while maintaining high purity. The cost of starting materials and reagents for each step contributes to the high price of the final product.

Biological Production Systems : An alternative for producing isotopically labeled biomolecules involves biosynthesis. For example, perdeuterated cholesterol (where all hydrogen atoms are replaced with deuterium) has been successfully produced using recombinant Pichia pastoris yeast grown in deuterated minimal medium within fermenters. nih.govnih.gov While this method is for perdeuteration, the principle of using engineered microorganisms in bioreactors could potentially be adapted to produce specifically labeled precursors. usu.edu This would involve engineering a microbial strain to synthesize cholesterol and feeding it a deuterated substrate that gets incorporated only into the side chain. This biological approach, however, requires significant investment in fermentation technology and process optimization, including the design of stirred-tank bioreactors to ensure factors like adequate oxygen transfer. usu.edu

For the specific case of 7α-Hydroxy Cholesterol-d7, the most common route remains the semi-synthetic approach: chemical or enzymatic modification of a pre-labeled d7-cholesterol precursor. This method provides the best control over the final product's specificity, which is the paramount concern for its use in research applications.

Advanced Analytical Methodologies Employing 7α Hydroxy Cholesterol D7

Mass Spectrometry (MS)-Based Quantification Techniques

Mass spectrometry has become the cornerstone for the definitive identification and quantification of oxysterols. Its coupling with chromatographic separation techniques allows for the resolution of isomeric compounds and sensitive detection in complex mixtures. The use of a deuterated internal standard like 7α-Hydroxy Cholesterol-d7 is fundamental to these advanced methodologies, correcting for variability during sample preparation and analysis.

Gas chromatography-mass spectrometry represents a traditional and powerful technique for the analysis of sterols. researchgate.net For oxysterols like 7α-Hydroxy Cholesterol, analysis by GC-MS typically requires a chemical derivatization step, commonly trimethylsilylation, to increase the volatility and thermal stability of the analytes. researchgate.netnih.gov This sample preparation process can be extensive, involving extraction, removal of the highly abundant cholesterol, and the derivatization reaction itself. researchgate.netnih.gov

The use of a stable isotope-labeled internal standard, such as 7α-Hydroxy Cholesterol-d7, is crucial in GC-MS protocols. It is added at an early stage of sample preparation to compensate for any analyte loss that may occur during the multi-step procedure. nih.gov In tandem mass spectrometry (GC-MS/MS), specific precursor-to-product ion transitions are monitored for both the native oxysterol and its deuterated standard, providing high selectivity. This approach has been noted as a superior technology for analyzing small quantities of isomeric oxysterols, as it can sometimes achieve better separation of isomers compared to liquid chromatography methods. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly specific, sensitive, and robust method for the quantification of 7α-Hydroxy Cholesterol and other oxysterols. nih.govresearchgate.net This technique can often analyze oxysterols without prior derivatization, simplifying sample preparation. mdpi.com However, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be employed to enhance ionization efficiency and, consequently, sensitivity. d-nb.info

A typical LC-MS/MS method involves reversed-phase chromatography, for instance using a C18 column, to separate the analytes before they enter the mass spectrometer. nih.govresearchgate.net Ionization is commonly achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.govresearchgate.net The high specificity of LC-MS/MS is achieved by monitoring unique mass transitions for each compound, which is particularly important for distinguishing between structurally similar oxysterol isomers that may co-elute from the chromatography column. nih.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) represents a significant advancement over conventional LC-MS/MS, offering improved resolution, higher sensitivity, and substantially shorter analysis times. mdpi.comnih.gov This is achieved by using columns packed with smaller particles (typically under 2 µm). researchgate.net

Several UHPLC-MS/MS methods have been developed for the simultaneous quantification of a panel of oxysterols, including 7α-Hydroxy Cholesterol, in various biological samples like plasma, liver, and brain tissue. mdpi.comnih.govaston.ac.uk These methods often utilize specialized columns, such as phenyl hexyl or Acquity UPLC BEH C18, to achieve optimal separation of the complex oxysterol mixture. researchgate.netmdpi.com The enhanced separation power of UHPLC is critical for resolving isomers and ensuring accurate quantification, making it a preferred platform for comprehensive oxysterol profiling.

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry scan mode that provides exceptional sensitivity and selectivity for quantitative analysis. nih.gov In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select a specific precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell. The third quadrupole is then set to detect a specific, characteristic fragment ion. This precursor-product ion pair is known as an MRM transition.

For the analysis of 7α-Hydroxy Cholesterol, specific MRM transitions are selected for the endogenous compound and its deuterated internal standard, 7α-Hydroxy Cholesterol-d7. The use of the internal standard is critical for accurate quantification. Research has established specific transitions to ensure high specificity and avoid interference from other oxysterols. nih.gov For example, one validated method uses the transition of m/z 385.1 → 159.1 for 7α-Hydroxy Cholesterol and m/z 376.4 → 266.3 for a D7-cholesterol internal standard. nih.govresearchgate.net The choice of a highly specific fragment ion is crucial, as common neutral losses, such as the loss of water (m/z 385 -> 367), can be generated from multiple oxysterols, potentially leading to inaccurate results without adequate chromatographic separation. nih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
7α-Hydroxy Cholesterol385.1159.1 nih.govresearchgate.net
D7-Cholesterol (I.S.)376.4266.3 nih.govresearchgate.net

The fundamental principle of quantification using a stable isotope-labeled internal standard (SIL-IS) like 7α-Hydroxy Cholesterol-d7 is isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the unknown sample at the beginning of the workflow. nih.gov The standard and the endogenous analyte are assumed to behave identically during extraction, purification, and ionization.

The mass spectrometer measures the signal intensity (peak area) for both the analyte and the SIL-IS. A calibration curve is generated by analyzing a series of standards containing fixed amounts of the SIL-IS and varying, known concentrations of the unlabeled analyte. The curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. researchgate.net The concentration of the endogenous 7α-Hydroxy Cholesterol in the unknown sample is then calculated by comparing its analyte/IS ratio to the calibration curve. This method yields highly accurate and precise results, with validated LC-MS/MS assays demonstrating excellent linearity over a defined concentration range (e.g., 1.563 to 100.0 ng/mL). nih.govresearchgate.net

Example of LC-MS/MS Method Validation Parameters for Oxysterol Analysis
ParameterFinding/ValueReference
Linearity (R²)>0.99 mdpi.comd-nb.info
Lower Limit of Quantification (LLOQ)1.563 ng/mL nih.govresearchgate.net
Precision (Intra- and Inter-assay CV%)Typically <15% researchgate.netmdpi.com
RecoveryHigh and stable across concentration ranges nih.govd-nb.info

A significant challenge in LC-MS-based bioanalysis is the "matrix effect," where co-eluting molecules from the biological matrix (e.g., salts, phospholipids, proteins in plasma) interfere with the ionization of the target analyte. myadlm.orgnih.gov This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification if not properly addressed. myadlm.org

The most effective strategy to combat matrix effects is the use of a co-eluting stable isotope-labeled internal standard, such as 7α-Hydroxy Cholesterol-d7. nih.gov Because the SIL-IS has nearly identical physicochemical properties and chromatographic retention time to the endogenous analyte, it experiences the same degree of ion suppression or enhancement. myadlm.org By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by the matrix effect is effectively normalized, thereby ensuring analytical accuracy. nih.gov While SIL-IS are considered the gold standard, it is still crucial during method validation to thoroughly assess matrix effects from different sources to ensure the correction is effective. myadlm.org Sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, are also vital for removing a large portion of interfering matrix components before LC-MS analysis. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

Role of 7α-Hydroxy Cholesterol-d7 as a Quantitative Internal Standard

7α-Hydroxy Cholesterol-d7 is a deuterated form of 7α-hydroxycholesterol, meaning that seven of its hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This subtle modification in mass allows it to be distinguished from the endogenous (naturally occurring) analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical. This characteristic makes it an ideal internal standard for quantitative analysis. caymanchem.comavantiresearch.com

Ensuring Analytical Precision and Reproducibility

The use of 7α-Hydroxy Cholesterol-d7 as an internal standard is fundamental to achieving high precision and reproducibility in the quantification of 7α-hydroxycholesterol. scientificlabs.comchemdict.com In analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard is added to samples at a known concentration before any sample preparation steps. nih.gov By calculating the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, variations that can occur during sample handling, injection, and ionization are effectively normalized. This ratiometric measurement corrects for inconsistencies, leading to more reliable and reproducible results across different samples and analytical runs.

A study developing an LC-MS/MS method for 7α-hydroxy-4-cholesten-3-one (C4), a downstream metabolite of 7α-hydroxycholesterol, utilized a deuterated internal standard (C4-d7) to achieve acceptable accuracy and precision. nih.gov The method demonstrated good linearity and specificity, highlighting the importance of the internal standard in robust assay development. nih.gov Similarly, intra- and inter-assay coefficients of variation (CVs) for an LC-MS/MS assay for C4 using a d7-labeled internal standard were found to be low, averaging 6.0% and 6.2% respectively, indicating high precision. nih.gov

Compensation for Sample Preparation Losses and Ion Suppression/Enhancement

Sample preparation for oxysterol analysis often involves multiple steps, including extraction, purification, and concentration, during which some of the analyte can be lost. Furthermore, when the sample is introduced into the mass spectrometer, other molecules present in the sample matrix can interfere with the ionization of the target analyte, leading to a phenomenon known as ion suppression or enhancement. This can artificially decrease or increase the detected signal, leading to inaccurate quantification.

Because 7α-Hydroxy Cholesterol-d7 behaves almost identically to the endogenous analyte during these processes, any losses or matrix effects experienced by the analyte will be mirrored by the internal standard. For instance, in a study quantifying 7α-hydroxycholesterol in minipig liver microsomes, the mean extraction recovery of the deuterated cholesterol internal standard was 80%. nih.gov By normalizing the analyte signal to the internal standard signal, these variations are canceled out, providing a more accurate measurement of the true analyte concentration. nih.gov The use of a stable isotope-labeled internal standard is a widely accepted strategy to correct for matrix effects and ensure the accuracy of quantitative results in complex biological samples. nih.govnih.gov

Method Development and Validation Protocols in Non-Human Biological Matrices

The analysis of 7α-hydroxycholesterol and related compounds in non-human biological matrices, such as those from cellular and animal models, is essential for preclinical research. These models are invaluable for studying the metabolism and toxicity of oxysterols. nih.gov The development and validation of robust analytical methods for these matrices require careful consideration of sample preparation and chromatographic conditions.

Sample Extraction and Preparation from Cellular and Animal Models

The first step in analyzing oxysterols from biological samples is to extract them from the complex matrix of cells or tissues. A common method for extracting lipids, including oxysterols, is a modified Bligh-Dyer extraction, which uses a mixture of chloroform (B151607) and methanol (B129727). lipidmaps.org For cellular models, after washing the cells, they can be scraped and suspended in a buffer. The deuterated internal standard, such as 7α-Hydroxy Cholesterol-d7, is added to the cell suspension before the extraction solvents. lipidmaps.org This ensures that the internal standard is subjected to the same extraction procedure as the endogenous analyte.

In animal models, tissues such as the liver are often analyzed. Liver microsomes, which contain many of the enzymes involved in cholesterol metabolism, can be prepared by differential ultracentrifugation. nih.gov The internal standard is then added to the microsome incubation mixture before extraction with an organic solvent like acetonitrile (B52724). nih.gov For plasma samples from animal models like rats and monkeys, a simple protein precipitation with acetonitrile is often sufficient for sample preparation after the addition of the deuterated internal standard. nih.gov

Below is an interactive table summarizing sample preparation methods from various non-human biological matrices:

Biological MatrixAnimal/Cell ModelExtraction/Preparation MethodInternal Standard Utilized
Liver MicrosomesMinipigDifferential ultracentrifugation followed by acetonitrile extraction.D7-cholesterol
PlasmaRat, MonkeyProtein precipitation with acetonitrile.7α-hydroxy-4-cholesten-3-one-d7
Cellular LipidsMammalian CellsHexane/2-propanol extraction.Cholesterol-d7, 25-hydroxycholesterol-d6
CellsNot specifiedModified Bligh-Dyer extraction (chloroform/methanol).7α-Hydroxycholesterol-d7

Chromatographic Separation and Detection Optimization

Following extraction, the sample is analyzed by a chromatographic technique, most commonly liquid chromatography (LC) or gas chromatography (GC), coupled to a mass spectrometer (MS). The choice between LC and GC depends on the specific analytes and the desired separation. GC-based methods can offer superior chromatographic resolution for isomeric oxysterols, which can be difficult to separate using LC. nih.gov

For LC-MS/MS analysis, reversed-phase chromatography is frequently used. For example, a Phenomenex MAX-RP column with a gradient of methanol in water containing ammonium (B1175870) acetate (B1210297) has been successfully used to separate 7α-hydroxy-4-cholesten-3-one. nih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For instance, the MRM transition for 7α-hydroxycholesterol might be m/z 385.1 -> 159.1, while for D7-cholesterol it could be 376.4 -> 266.3. nih.gov The optimization of parameters such as declustering potential (DP) and collision energy (CE) for each transition is crucial for maximizing sensitivity. nih.gov

The following interactive table presents typical chromatographic and mass spectrometric parameters used in the analysis of 7α-hydroxycholesterol and related compounds:

ParameterValue/ConditionAnalyte/Internal Standard
Chromatographic ColumnPhenomenex MAX-RP (150 x 2.0 mm, 4 µm)7α-hydroxy-4-cholesten-3-one
Mobile PhaseMethanol/water with 0.1% ammonium acetate7α-hydroxy-4-cholesten-3-one
Flow Rate200 µl/minute7α-hydroxy-4-cholesten-3-one
Ionization ModePositive Electrospray Ionization (ESI)7α-hydroxy-4-cholesten-3-one
MS Detection ModeMultiple Reaction Monitoring (MRM)7α-hydroxycholesterol, D7-cholesterol
MRM Transition (Analyte)m/z 385.1 -> 159.17α-hydroxycholesterol
MRM Transition (I.S.)m/z 376.4 -> 266.3D7-cholesterol

By carefully developing and validating these analytical methods, researchers can obtain high-quality, reliable data on the levels of 7α-hydroxycholesterol and other oxysterols in a variety of non-human biological samples, contributing to a deeper understanding of their physiological and pathological roles.

Mechanistic Investigations of Cholesterol Metabolism Utilizing 7α Hydroxy Cholesterol D7

Elucidating Bile Acid Biosynthesis Pathways

Bile acids are synthesized from cholesterol in the liver through two primary routes: the classical (or neutral) pathway and the alternative (or acidic) pathway. mdpi.comdiff.org The use of stable isotope-labeled compounds like 7α-Hydroxy Cholesterol-d7 is critical for tracing and quantifying the flux through these interconnected pathways.

The classical pathway is the predominant route for bile acid synthesis in humans under normal physiological conditions and is initiated in the liver. nih.govresearchgate.net The first and rate-limiting step of this pathway is the hydroxylation of cholesterol at the 7α-position, a reaction catalyzed by the microsomal enzyme Cholesterol 7α-hydroxylase (CYP7A1). nih.govresearchgate.netwikipedia.org This enzymatic reaction yields 7α-hydroxycholesterol. wikipedia.orgresearchgate.net

Following its formation, 7α-hydroxycholesterol is further metabolized by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7), which converts it to 7α-hydroxy-4-cholesten-3-one (C4). researchgate.netnih.gov This intermediate, C4, is a crucial branch-point in the synthesis of the two primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA). nih.gov

While the classical pathway begins with hydroxylation of the steroid nucleus, the alternative pathway is initiated by the hydroxylation of the cholesterol side chain. researchgate.netyoutube.com This reaction is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which converts cholesterol into 27-hydroxycholesterol. diff.orgresearchgate.net This oxysterol is then hydroxylated at the 7α-position by oxysterol 7α-hydroxylase (CYP7B1). researchgate.netnih.gov The acidic pathway primarily contributes to the synthesis of chenodeoxycholic acid. researchgate.net

The two pathways are not entirely separate; they interact and their relative contributions to the total bile acid pool can shift depending on the physiological state. For instance, studies in which the classical pathway is compromised, such as in Cyp7a1 knockout mice, reveal the activity and regulation of the alternative pathway. nih.govnih.gov Investigating this interplay requires accurate measurement of key intermediates from both pathways. By using a suite of deuterated standards, including 7α-Hydroxy Cholesterol-d7 for the classical pathway, researchers can simultaneously quantify multiple metabolites. This allows for a comprehensive analysis of how genetic modifications, pharmacological interventions, or disease states affect the balance between the classical and acidic routes of bile acid synthesis.

Enzymatic Activity Profiling and Kinetic Studies

7α-Hydroxy Cholesterol-d7 is a vital tool for detailed enzymatic studies, enabling the precise characterization of the enzymes responsible for bile acid synthesis.

Determining the kinetic parameters of CYP7A1 is essential for understanding its regulation. In vitro assays typically involve incubating recombinant CYP7A1 or liver microsomes with its substrate, cholesterol. The rate of the reaction is determined by measuring the formation of 7α-hydroxycholesterol over time. The use of 7α-Hydroxy Cholesterol-d7 as an internal standard during the quantification of the enzymatic product by LC-MS is the gold standard for such assays. This methodology provides the sensitivity and accuracy needed to determine key kinetic constants like the Michaelis constant (Km) and maximum velocity (Vmax), offering insights into the enzyme's substrate affinity and catalytic efficiency.

HSD3B7 catalyzes the second step in the classical pathway, the conversion of 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one. nih.govmedlineplus.gov This enzyme is crucial, and mutations in the HSD3B7 gene lead to a rare genetic disorder known as congenital bile acid synthesis defect type 1. medlineplus.govgenecards.org

Assays for HSD3B7 activity involve incubating the enzyme with its substrate, 7α-hydroxycholesterol, and the required cofactor, NAD⁺. researchgate.netnih.gov The reaction can be monitored by measuring the formation of the product, 7α-hydroxy-4-cholesten-3-one, or the reduction of NAD⁺ to NADH. nih.gov In these assays, 7α-Hydroxy Cholesterol-d7 can be used in two ways: either as a labeled substrate to trace its conversion to a deuterated product, or as an internal standard to quantify the remaining unlabeled substrate at various time points. This enables detailed kinetic analysis, including the determination of substrate affinity and turnover rates.

Enzymes in the bile acid synthesis pathway exhibit specificity for their substrates. HSD3B7, for example, is active against various 7α-hydroxylated sterols but not against steroids lacking this feature or other C19/C21 steroids. genecards.orgresearchgate.netuniprot.org Research has shown that HSD3B7 has comparable catalytic efficiency for several 7α-hydroxylated oxysterols, indicating its binding pocket can accommodate variations in the sterol side chain. researchgate.net

The use of deuterated standards is invaluable in competitive inhibition and substrate specificity studies. By incubating the enzyme with a primary substrate like 7α-hydroxycholesterol and a potential alternative substrate, researchers can assess the enzyme's preference. 7α-Hydroxy Cholesterol-d7 can be used to accurately quantify the products formed from the unlabeled substrates, providing clear data on substrate competition and specificity.

Table 1: Kinetic Constants of HSD3B7 for NAD⁺ with Various 7α-Hydroxylated Oxysterol Substrates

This interactive table presents data from steady-state kinetic analyses of recombinant HSD3B7. The cofactor NAD⁺ was varied while the oxysterol substrate was held at a saturating concentration.

SubstrateKm (μM)Vmax (nmol/min/mg)kcat (min⁻¹)kcat/Km (M⁻¹s⁻¹) x 10⁴
7α-Hydroxycholesterol45.8587.224.70.90
7α,25-Dihydroxycholesterol39.5101042.51.8
7α,27-Dihydroxycholesterol45.1684.828.81.1

Data adapted from kinetic studies on HSD3B7, illustrating the enzyme's activity towards various 7α-hydroxylated substrates. nih.gov

Tracer Studies in Cell Culture Models

The controlled environment of cell culture systems provides an ideal platform for detailed mechanistic studies. The introduction of 7α-Hydroxy Cholesterol-d7 into these systems allows for precise tracking and quantification of its metabolic fate, offering insights into the enzymatic processes governing oxysterol metabolism.

Investigating Oxysterol Production and Turnover in Cellular Systems

7α-Hydroxycholesterol is the initial and rate-limiting product in the classic pathway of bile acid synthesis, formed from cholesterol by the action of cholesterol 7α-hydroxylase (CYP7A1). sigmaaldrich.com Its subsequent conversion is critical for maintaining cholesterol homeostasis. Studies utilizing 7α-Hydroxy Cholesterol-d7, primarily as an internal standard for mass spectrometry-based quantification, have enabled researchers to accurately measure the levels of its unlabeled counterpart in various cell models.

One notable application is in the study of cancer cell metabolism. In clear cell renal cell carcinoma (ccRCC), the enzyme 3 beta-hydroxy-steroid dehydrogenase type 7 (HSD3B7) is responsible for metabolizing 7α-hydroxycholesterol. To investigate the impact of HSD3B7 on oxysterol levels, researchers used 7α-Hydroxy Cholesterol-d7 as an internal standard in liquid chromatography-high resolution mass spectrometry (LC-HRMS) experiments. nih.govaacrjournals.org By knocking down HSD3B7 expression in A498 and 786-O ccRCC cell lines, they observed a significant accumulation of endogenous 7α-hydroxycholesterol. nih.govaacrjournals.org This demonstrates a critical role for HSD3B7 in oxysterol turnover in these cancer cells. nih.govaacrjournals.org

The table below summarizes the findings from a study on A498 ccRCC cells, illustrating the impact of HSD3B7 knockdown on 7α-hydroxycholesterol levels.

Cell LineConditionRelative 7α-hydroxycholesterol Level (Normalized to Control)
A498Control (shSCR)1.0
A498HSD3B7 Knockdown (shHSD3B7)> 2.5
Data derived from studies on clear cell renal cell carcinoma cells where 7α-Hydroxy Cholesterol-d7 was used as an internal standard for quantification. nih.govaacrjournals.org

These findings highlight how the precise measurement of oxysterol levels, facilitated by deuterated standards like 7α-Hydroxy Cholesterol-d7, is crucial for understanding enzymatic bottlenecks and metabolic reprogramming in disease states.

Evaluation of Cellular Cholesterol Homeostasis Mechanisms

The accumulation of specific oxysterols can have profound effects on cellular function, including the regulation of genes involved in cholesterol synthesis, uptake, and efflux. The study in ccRCC cells further revealed that the toxic accumulation of 7α-hydroxycholesterol, resulting from HSD3B7 inhibition, leads to apoptosis. nih.govaacrjournals.org Exposing ccRCC cells to exogenous 7α-hydroxycholesterol mimicked this effect, inducing DNA damage and p53 activation. aacrjournals.org

These experiments, where 7α-Hydroxy Cholesterol-d7 is used for accurate quantification of the biologically active, unlabeled oxysterol, are instrumental in dissecting the molecular mechanisms that maintain cellular cholesterol balance. By creating a state of oxysterol excess, researchers can probe the downstream signaling pathways and cellular responses that are triggered to mitigate sterol-induced toxicity. Such studies have shown that in nonhepatic cells, the presence of 7α-hydroxylase can influence the expression of genes that regulate cholesterol biosynthesis and efflux, indicating a complex interplay of feedback mechanisms to maintain homeostasis. nih.gov

Tracing Lipid Flux in Animal Models (Non-Clinical)

While cell culture models offer detailed mechanistic insights, animal models are indispensable for understanding metabolic processes in the context of a whole organism. Stable isotope tracing in these models provides a dynamic view of lipid metabolism. medchemexpress.commdpi.com

Deuterated Water (D2O) Labeling for De Novo Cholesterol Synthesis Studies

A widely used method for studying de novo cholesterol synthesis in vivo involves the administration of deuterated water (D2O). harvard.edunih.govuwa.edu.au The deuterium (B1214612) from D2O is incorporated into newly synthesized cholesterol molecules, and the rate of this incorporation serves as a direct measure of the fractional synthesis rate of cholesterol. nih.govuni-tuebingen.de This technique has been applied to various animal models to understand how different physiological and pathological states affect cholesterol production. For instance, studies in mice have used D2O to trace the flow of newly synthesized sterols through different biosynthetic pathways.

ParameterDescriptionTypical Measurement
Fractional Synthetic Rate (FSR)The fraction of the cholesterol pool that is newly synthesized per day.Varies by species and metabolic state.
Deuterium EnrichmentThe percentage of deuterium incorporated into cholesterol over time.Measured by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
General parameters measured in D2O labeling studies for de novo cholesterol synthesis.

Pathway Contribution Assessment (e.g., Bloch vs. Kandutsch-Russell)

Cholesterol biosynthesis from lanosterol (B1674476) can proceed through two main pathways: the Bloch pathway and the Kandutsch-Russell pathway. These pathways differ in the timing of the reduction of the double bond in the sterol side chain. Stable isotope labeling with D2O has been instrumental in dissecting the relative contributions of these two pathways in different tissues.

By analyzing the mass isotopomer distribution of key sterol intermediates, such as desmosterol (B1670304) (a marker for the Bloch pathway) and 7-dehydrocholesterol (B119134) (a precursor in the Kandutsch-Russell pathway), researchers can quantify the sterol flux through each branch. Studies in mice have revealed that the proportional flux through the Bloch pathway is highly tissue-specific, ranging from as low as 8% in the preputial gland to as high as 97% in the testes. Interestingly, these studies have also led to the identification of a modified Kandutsch-Russell pathway. This detailed analysis of metabolic pathways in vivo is critical for understanding the tissue-specific regulation of cholesterol synthesis and the production of various bioactive sterol intermediates.

Impact of Oxysterols on Cellular Processes and Signaling Pathways

Accurate quantification, facilitated by 7α-Hydroxycholesterol-d7, is paramount in understanding how 7α-hydroxycholesterol and other oxysterols exert their effects at a cellular level, from receptor binding to the regulation of gene expression.

Oxysterols are recognized as important signaling molecules that act as ligands for nuclear receptors, thereby controlling various aspects of lipid metabolism. The Liver X Receptors (LXRα and LXRβ) are key regulators of genes involved in cholesterol transport and metabolism. nih.gov It has been demonstrated that oxysterols function as LXR ligands, and their binding activates these receptors. nih.gov This activation leads to the regulation of genes critical to lipid homeostasis, such as ABCA1 and ABCG1. nih.gov The precise quantification of endogenous oxysterols like 7α-hydroxycholesterol in these studies is critical to understanding their potency and physiological relevance as LXR activators. The use of deuterated internal standards, such as 7α-Hydroxycholesterol-d7, in liquid chromatography-mass spectrometry (LC-MS/MS) methods provides the necessary accuracy for these quantitative assessments. aston.ac.uk

Beyond its role in bile acid synthesis, 7α-hydroxycholesterol has been shown to directly modulate the expression of inflammatory and adhesion molecules in cellular models. In human umbilical vein endothelial cells (HUVECs), treatment with 40 µM of 7α-hydroxycholesterol resulted in increased levels of the adhesion molecules ICAM-1, VCAM-1, and E-selectin. caymanchem.com Furthermore, in THP-1 cells, a human monocytic cell line, 7α-hydroxycholesterol at a concentration of 5 µg/ml was found to increase the secretion of chemokine (C-C motif) ligand 2 (CCL2) and matrix metalloproteinase-9 (MMP-9). caymanchem.com The ability to accurately measure the concentration-dependent effects in these experimental systems relies on robust analytical methods that employ internal standards like 7α-Hydroxycholesterol-d7.

Table 1: Observed Effects of 7α-Hydroxycholesterol on Cellular Targets

Cell Type Treatment Concentration Observed Effect Reference
Human Umbilical Vein Endothelial Cells (HUVECs) 40 µM Increased levels of ICAM-1, VCAM-1, E-selectin caymanchem.com
THP-1 Cells (serum-deprived) 5 µg/ml Increased secretion of CCL2 and MMP-9 caymanchem.com

Studies in Disease Models (Non-Human)

7α-Hydroxycholesterol-d7 is instrumental in preclinical research using animal models to dissect the complex role of dysregulated cholesterol metabolism in various diseases.

Research using non-human models has implicated 7α-hydroxycholesterol in the pathology of atherosclerosis. In rabbits fed a high-cholesterol diet, 7α-hydroxycholesterol has been identified within macrophages isolated from atherosclerotic lesions. caymanchem.com This finding suggests a direct involvement of this oxysterol in the inflammatory processes characteristic of plaque formation. The analysis of oxysterol content in tissues from such disease models requires sensitive and specific quantification, which is achieved through LC-MS methods utilizing deuterated standards.

The study of metabolic disorders, such as metabolic-associated fatty liver disease (MAFLD), in animal models often involves the detailed profiling of oxysterols to understand disease mechanisms. nih.gov In mouse models, cholesterol accumulation and dysregulated metabolism are correlated with MAFLD. nih.gov The alternative pathway of bile acid synthesis, which involves the conversion of cholesterol to intermediates like 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol, is of particular interest in these conditions. nih.gov Subsequent hydroxylation of these molecules is a key step. In one study, mice fed a high-fat diet exhibited significantly lower levels of certain dihydroxycholesterols, highlighting diet-induced changes in cholesterol metabolism pathways. aston.ac.uk Comprehensive oxysterol profiling in these animal models, which includes the measurement of 7α-hydroxycholesterol, provides insights into how metabolic stress alters cholesterol catabolism. The accuracy of these profiles is critically dependent on the use of internal standards like 7α-Hydroxycholesterol-d7 during LC-MS/MS analysis. aston.ac.uknih.gov

Table 2: Findings in Non-Human Models Relevant to 7α-Hydroxycholesterol

Animal Model Condition Key Finding Relevance of Quantification Reference
Rabbit High-cholesterol diet-induced atherosclerosis 7α-hydroxycholesterol found in macrophages from atherosclerotic lesions. Enables measurement of oxysterol accumulation in diseased tissue. caymanchem.com
Mouse High-fat diet Altered levels of dihydroxycholesterols. Allows for accurate assessment of diet-induced changes in oxysterol profiles. aston.ac.uk
Mouse (Cyp7b1-/-) Metabolic-Associated Fatty Liver Disease (MAFLD) CYP7B1 deficiency influences concentrations of hydroxycholesterol species, potentially affecting immune response in MAFLD. Crucial for determining substrate and metabolite levels to understand enzyme function in disease. nih.gov

Assessment of Oxidative Stress Markers

Oxysterols are inherently products of cholesterol oxidation and are thus considered markers of oxidative stress. nih.gov While 7β-hydroxycholesterol is a primary oxysterol found in oxidized LDL, the broader profile of oxysterols, including 7α-hydroxycholesterol and 7-ketocholesterol, is often analyzed to gauge the extent of oxidative damage in biological systems. nih.govcaymanchem.com 7-ketocholesterol, in particular, is known to be cytotoxic and is associated with chronic inflammatory diseases. nih.gov The enzymatic formation of 7α-hydroxycholesterol by CYP7A1 is a regulated process, but its presence alongside non-enzymatically formed oxysterols provides a more complete picture of cholesterol fate under conditions of oxidative stress. wikipedia.org Therefore, the precise and simultaneous quantification of multiple oxysterols, enabled by a suite of internal standards including 7α-Hydroxycholesterol-d7, is a valuable tool for assessing oxidative stress in preclinical research. nih.gov

Research Applications in Oxysterol Biology Excluding Clinical Outcomes

Monitoring Ex Vivo Oxidation during Sample Handling

The analysis of oxysterols, which are oxidized derivatives of cholesterol, is frequently complicated by the non-enzymatic, or ex vivo, oxidation of cholesterol that can occur during sample collection, processing, and storage. This artificial formation of oxysterols can lead to an overestimation of their true endogenous levels, confounding the interpretation of research data. To address this challenge, stable isotope-labeled internal standards, such as 7α-Hydroxycholesterol-d7, are employed to monitor and correct for this artifactual oxidation.

The underlying principle of this method is to introduce a known amount of the deuterated standard into the biological sample at the earliest possible stage of handling. Since the deuterated standard is chemically identical to its non-deuterated (endogenous) counterpart, it is susceptible to the same oxidative processes. Any increase in the deuterated oxysterol signal during analysis can be attributed to ex vivo oxidation. By measuring the ratio of the deuterated oxysterol to the initial deuterated cholesterol standard, researchers can estimate the extent of artificial oxidation and apply a correction factor to the measured levels of the endogenous oxysterol.

One of the key oxysterols that can be formed artificially is 7-ketocholesterol, which can arise from the allylic oxidation of 7α-hydroxycholesterol and 7β-hydroxycholesterol. nih.gov The use of 7α-Hydroxycholesterol-d7 allows for the precise tracking of this and other oxidative pathways.

In a study investigating the metabolism of oxysterols derived from 7-dehydrocholesterol (B119134) (7-DHC), researchers utilized isotopically labeled d7-7-DHC to distinguish between biologically formed oxysterols and those generated through ex vivo oxidation. nih.gov By incubating cells with d7-7-DHC and analyzing the resulting d0- and d7-labeled oxysterols via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), they could confirm the presence of true metabolites. nih.gov This methodology effectively excludes the possibility of misleading results due to sample handling artifacts. nih.gov

To specifically evaluate the extent of oxysterol formation during sample processing, a control experiment can be performed. For instance, cells not exposed to d7-7-DHC during culture can be processed in the presence of externally added d7-7-DHC. nih.gov The resulting ratio of d7- to d0-oxysterols is then compared to the d7-/d0- ratio of the parent cholesterol. nih.gov A significantly lower ratio for the oxysterols compared to the parent cholesterol indicates that the formation of these oxysterols during the workup procedure is minimal.

The table below illustrates hypothetical data from such a control experiment, demonstrating how the ratios of deuterated to non-deuterated species can be used to assess the degree of ex vivo oxidation for various oxysterols.

Compoundd7/d0 RatioStatistical Significance (p-value vs. d7/d0 7-DHC)Interpretation
7-Dehydrocholesterol (7-DHC)1.00-Reference
7α-Hydroxycholesterol0.08< 0.001Minimal ex vivo formation
7β-Hydroxycholesterol0.09< 0.001Minimal ex vivo formation
7-Ketocholesterol0.12< 0.005Minor ex vivo formation
5,6α-Epoxycholesterol0.05< 0.001Minimal ex vivo formation
5,6β-Epoxycholesterol0.06< 0.001Minimal ex vivo formation

This table is interactive. You can sort and filter the data to explore the relative stability of different oxysterols during sample handling. The significantly lower d7/d0 ratios for the various oxysterols compared to the parent 7-DHC provide strong evidence that the observed endogenous oxysterols are of biological origin and not artifacts of the experimental procedure. nih.gov

Challenges and Future Directions in Research with 7α Hydroxy Cholesterol D7

Methodological Considerations in Trace Analysis

The analysis of oxysterols like 7α-Hydroxy Cholesterol is inherently challenging due to their low abundance in biological matrices compared to cholesterol. nih.gov This necessitates highly sensitive and specific analytical methods for accurate quantification.

Key Challenges in Trace Analysis:

Low Abundance: Oxysterols are present at concentrations that are 10 to 1000 times lower than cholesterol in cells and biological fluids. nih.gov

Structural Similarity: The close structural and chemical properties among different oxysterol isomers make their separation and individual detection difficult. nih.gov

Sample Preparation: The propensity of cholesterol to auto-oxidize during sample handling can artificially generate oxysterols, leading to inaccurate measurements. nih.gov

To overcome these challenges, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred analytical technique. nih.govnih.govmdpi.com The use of 7α-Hydroxy Cholesterol-d7 as an internal standard is critical in LC-MS/MS methods to correct for sample loss during preparation and for variations in instrument response, thereby ensuring accurate quantification. nih.gov Derivatization techniques, such as the use of Girard P reagent, can be employed to enhance the ionization efficiency of oxysterols, significantly improving the sensitivity of the analysis. acs.orgnih.gov

Development of Novel Analytical Platforms for Comprehensive Oxysterolomics

The field of oxysterolomics aims to comprehensively identify and quantify the full spectrum of oxysterols in a biological system. This requires the development of advanced analytical platforms that can handle the complexity of the oxysterolome.

Recent advancements have focused on improving chromatographic separation and mass spectrometric detection. mdpi.com High-performance liquid chromatography (HPLC) is a dominant technique for separating the diverse range of oxysterol isomers. nih.govmdpi.com When coupled with tandem mass spectrometry (MS/MS), it provides structural information and enables sensitive quantification, often using multiple reaction monitoring (MRM). nih.govmdpi.com

Novel derivatization reagents are also being explored to enhance the sensitivity and specificity of oxysterol analysis. nih.gov These reagents can introduce a charge tag onto the oxysterol molecule, improving its ionization in the mass spectrometer and leading to more informative fragmentation patterns. nih.gov

Expansion of Isotope Labeling Strategies for Complex Lipid Pathways

Stable isotope labeling is a powerful tool for tracing the metabolic fate of molecules and understanding the dynamics of metabolic pathways. nih.govmdpi.com While 7α-Hydroxy Cholesterol-d7 is primarily used as an internal standard for quantification, the broader application of isotope labeling in lipidomics is expanding.

Current Applications and Future Directions:

Flux Analysis: Stable isotopes can be used to measure the rates of synthesis, degradation, and interconversion of lipids, providing a dynamic view of lipid metabolism. nih.govmdpi.com

Pathway Elucidation: Isotope labeling can help to identify previously unknown metabolic intermediates and pathways. nih.gov

However, the application of stable isotope labeling in lipidomics is complex due to the vast diversity of lipid species and the intricate nature of the required data analysis. nih.govmdpi.com Future efforts will likely focus on developing more sophisticated analytical techniques and computational tools to fully harness the potential of isotope labeling in unraveling complex lipid networks. nih.gov

Integration of Quantitative Data with Systems Biology Approaches

Systems biology seeks to understand the complex interactions within a biological system as a whole. nih.gov Integrating quantitative lipidomics data, such as that obtained using 7α-Hydroxy Cholesterol-d7, with other 'omics' data (genomics, proteomics, transcriptomics) is crucial for building comprehensive models of cellular processes. nih.govnih.gov

The LIPID MAPS initiative is an example of a systems biology project that measures changes in the lipidome to reconstruct biochemical pathways. nih.gov By combining quantitative lipid data with information on gene and protein expression, researchers can gain a more holistic understanding of how lipid metabolism is regulated and how it contributes to various physiological and pathological states. nih.gov

Applications in Mechanistic Toxicology (Non-Human)

Stable isotope-labeled compounds, including deuterated oxysterols, are valuable tools in mechanistic toxicology studies. acs.orgnih.gov They can be used to investigate the metabolic activation of compounds to toxic metabolites and to understand the mechanisms of toxicity. acs.orgnih.gov

For example, strategic placement of a deuterium (B1214612) atom in a molecule can alter its metabolism, potentially mitigating toxicity. acs.orgnih.gov This "deuterium effect" can be used to probe the role of specific metabolic pathways in toxicity. The use of labeled compounds in conjunction with toxicogenomic and proteomic approaches can help to establish a mechanistic link between metabolite formation and the onset of toxicity. acs.orgnih.gov

Elucidation of Previously Unidentified Metabolic Intermediates

The use of stable isotope-labeled precursors in metabolic studies can facilitate the identification of novel, previously uncharacterized metabolites. nih.gov By tracing the metabolic fate of a labeled compound like 7α-Hydroxy Cholesterol-d7, researchers may be able to detect new downstream products.

Advanced analytical techniques, such as high-resolution mass spectrometry with multistage fragmentation (MSn), are essential for the structural elucidation of these unknown compounds. frontiersin.orgbiorxiv.org Charge-tagging derivatization can further enhance the signal of these metabolites, aiding in their discovery and characterization. frontiersin.orgbiorxiv.org The identification of such novel intermediates can provide new insights into the complexities of cholesterol metabolism and its regulation.

Standardization and Inter-Laboratory Comparability in Research

A significant challenge in the field of oxysterol research is the lack of standardization and the resulting difficulty in comparing data between different laboratories. nih.gov The development of standard reference materials and the implementation of inter-laboratory comparison studies are crucial for improving the reliability and comparability of oxysterol measurements. nih.govcompalab.org

Inter-laboratory comparisons, also known as proficiency testing, involve different laboratories analyzing the same samples and comparing their results. compalab.org This process helps to identify and address sources of variability in analytical methods and to establish consensus reference values. benchmark-intl.com The use of well-characterized internal standards like 7α-Hydroxy Cholesterol-d7 is a fundamental component of achieving accurate and reproducible results across different research settings. nih.gov

Q & A

Basic Research Questions

Q. What is the primary application of 7α-Hydroxy Cholesterol-d7 in lipid metabolism research?

  • Answer : 7α-Hydroxy Cholesterol-d7 is a deuterated internal standard used to quantify endogenous 7α-hydroxy cholesterol (a key intermediate in bile acid synthesis) via GC- or LC-MS. Its isotopic labeling (seven deuterium atoms at positions 25,26,26,26,27,27,27) ensures minimal interference with endogenous analytes, enabling precise quantification in complex biological matrices like liver tissue, bile, or serum .

Q. How is 7α-Hydroxy Cholesterol-d7 utilized as an internal standard in mass spectrometry?

  • Answer :

  • Sample Preparation : Prepare a stock solution (e.g., 10 mM in ethanol) and spike it into samples at a fixed concentration (e.g., 50 nM) to account for extraction efficiency and ion suppression.
  • Instrumentation : Use SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) modes. Key ions include m/z 463.5 for 7α-hydroxy cholesterol-d7 and m/z 456.4 for the endogenous analog .
  • Validation : Perform linearity (1–1000 nM) and recovery (>90%) tests to ensure accuracy .

Q. What role does cholesterol 7α-hydroxylase (CYP7A1) play in bile acid synthesis?

  • Answer : CYP7A1 catalyzes the rate-limiting 7α-hydroxylation of cholesterol, initiating the classical bile acid synthesis pathway. This step regulates cholesterol homeostasis by diverting hepatic cholesterol into bile acids, which are excreted or recycled via enterohepatic circulation. Dysregulation of CYP7A1 is linked to metabolic disorders like hypercholesterolemia .

Advanced Research Questions

Q. What methodological considerations are essential when designing experiments to quantify 7α-hydroxy cholesterol using deuterated analogs?

  • Answer :

  • Matrix Effects : Account for lipid-rich matrices (e.g., liver homogenates) by optimizing lipid extraction (e.g., Folch method) to reduce ion suppression .
  • Chromatographic Separation : Use reverse-phase C18 columns with isopropanol/acetonitrile gradients to resolve 7α-hydroxy cholesterol from isomers (e.g., 7β-hydroxy cholesterol) and oxidation products (e.g., 7-keto cholesterol) .
  • Cross-Validation : Compare results with alternative methods (e.g., enzymatic assays for CYP7A1 activity or serum 7α-hydroxy-4-cholesten-3-one (C4) levels) to confirm consistency .

Q. How can researchers address discrepancies in bile acid pool dynamics observed in Cyp7a1−/− mouse models?

  • Answer :

  • Alternative Pathways : Cyp7a1−/− mice exhibit compensatory induction of the oxysterol 7α-hydroxylase (CYP7B1) pathway, producing atypical bile acids (e.g., more hydrophilic species like chenodeoxycholic acid). Quantify these using deuterated standards and LC-MS/MS to assess pathway contributions .
  • Dietary Interventions : Supplement diets with cholic acid (CA) to restore bile acid composition and resolve metabolic phenotypes (e.g., improved glucose tolerance in Cyp7a1−/− mice fed high-fat diets) .

Q. What structural features of CYP7A1 determine substrate specificity for 7α-hydroxylation, and how can deuterated cholesterol analogs aid in these studies?

  • Answer :

  • Active Site Motifs : The T104L mutation in the B′ helix of CYP7A1 alters substrate binding, favoring cholest-4-en-3-one over cholesterol. Deuterated analogs (e.g., 7α-hydroxy cholesterol-d7) help track substrate positioning via isotopic labeling in crystallography or NMR studies .
  • Inhibitor Analysis : 7-ketocholesterol (7KCh) competitively inhibits CYP7A1. Use deuterated 7KCh-d7 to study binding kinetics and enzyme inhibition mechanisms .

Q. How does overexpression of CYP7A1 influence cholesterol homeostasis, and what experimental models are optimal for studying this?

  • Answer :

  • Transgenic Models : Cyp7a1-tg mice exhibit expanded bile acid pools, increased biliary cholesterol secretion, and resistance to diet-induced hypercholesterolemia. Use these models to study hepatic ABCG5/G8 transporter regulation via FXR signaling .
  • In Vitro Systems : Treat primary hepatocytes with GW4064 (FXR agonist) to mimic bile acid signaling and measure ABCG5/G8 induction via qPCR and cholesterol efflux assays .

Data Contradiction Analysis

Q. How can conflicting findings on vitamin D and cholesterol regulation in Cyp7a1−/− models be reconciled?

  • Answer : Cyp7a1−/− mice show reduced vitamin D3 levels due to impaired lipid absorption. However, vitamin D supplementation does not directly lower cholesterol in humans, suggesting indirect effects (e.g., bile acid-mediated lipid solubilization). Use dual-isotope tracer studies (e.g., 7α-hydroxy cholesterol-d7 + vitamin D3-d6) to dissect these interactions .

Tables

Key MS Parameters for 7α-Hydroxy Cholesterol-d7
Analyte
------------------------
7α-Hydroxy Cholesterol
7α-Hydroxy Cholesterol-d7

Source: Adapted from LC-MS methods in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.